molecular formula C9H13NO3S B1597139 N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide CAS No. 883107-35-5

N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide

Cat. No. B1597139
CAS RN: 883107-35-5
M. Wt: 215.27 g/mol
InChI Key: ZTPAJHLDDRGNRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide” is a chemical compound . It has a molecular formula of C9H13NO3S and a molecular weight of 215.27 g/mol.


Molecular Structure Analysis

The molecular structure of “N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide” is based on its molecular formula, C9H13NO3S. Unfortunately, the specific structural details are not provided in the available resources.


Physical And Chemical Properties Analysis

“N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide” has a molecular weight of 215.27 g/mol. Its density is 1.3±0.1 g/cm3, and it has a boiling point of 402.7±47.0 °C at 760 mmHg . Unfortunately, the melting point is not specified .

Scientific Research Applications

Medicine: Therapeutic Agent Synthesis

N-(4-Hydroxyphenethyl)methanesulfonamide: has been identified as a compound with potential therapeutic applications. Its structural similarity to other bioactive phenethylamines suggests it could be a precursor or an intermediate in the synthesis of new drugs. The hydroxyphenyl group, in particular, is a common moiety in pharmacologically active compounds, which could be exploited in designing molecules with specific receptor binding or enzymatic activity .

Environmental Science: Pollutant Degradation

In environmental science, this compound’s sulfonamide group could be investigated for its ability to bind heavy metals, thus potentially serving as a chelating agent in the remediation of polluted sites. Research could explore its effectiveness in sequestering toxic metals from soil and water, contributing to cleaner and safer ecosystems.

Materials Science: Polymer Modification

The compound’s methanesulfonamide moiety offers potential applications in materials science, particularly in polymer chemistry. It could be used to modify the properties of polymers, such as enhancing thermal stability or altering solubility profiles. This can lead to the development of new materials with tailored characteristics for specific industrial applications .

Biochemistry: Enzyme Inhibition Studies

N-(4-Hydroxyphenethyl)methanesulfonamide: may act as an inhibitor or modulator of certain biochemical pathways. Its structure could allow it to interact with enzymes, potentially inhibiting their activity. This property can be valuable in studying enzyme mechanisms or developing new biochemical assays .

Pharmacology: Drug Delivery Systems

Due to its chemical structure, this compound could be explored as a component in drug delivery systems. Its ability to interact with biological membranes might be harnessed to improve the bioavailability of therapeutic agents, making it a candidate for further research in pharmacological applications .

Analytical Chemistry: Chromatography Standards

Lastly, in the realm of analytical chemistry, N-(4-Hydroxyphenethyl)methanesulfonamide could serve as a standard or reference compound in chromatographic analyses. Its unique chemical signature would allow for the calibration of instruments and the accurate quantification of similar compounds in complex mixtures .

Mechanism of Action

The mechanism of action of “N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide” is not specified in the available resources. It’s important to note that the mechanism of action for a compound can vary depending on its intended use and the system in which it is used .

Safety and Hazards

The safety and hazards associated with “N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide” are not detailed in the available resources. It’s crucial to handle all chemical compounds with appropriate safety measures .

properties

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-14(12,13)10-7-6-8-2-4-9(11)5-3-8/h2-5,10-11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPAJHLDDRGNRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376193
Record name N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide

CAS RN

883107-35-5
Record name N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide
Reactant of Route 3
Reactant of Route 3
N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide
Reactant of Route 4
Reactant of Route 4
N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide
Reactant of Route 5
Reactant of Route 5
N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide
Reactant of Route 6
Reactant of Route 6
N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.